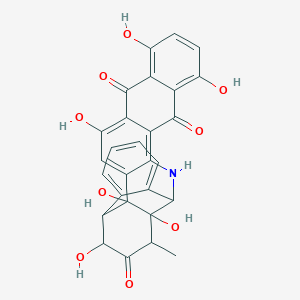
Dynemicin P
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dynemicin P is a natural product that belongs to the enediyne family of antibiotics, which is produced by the bacterium Micromonospora chersina. This antibiotic has been found to possess potent anticancer activity against a wide range of tumor cell lines. The unique structure and mechanism of action of dynemicin P make it an attractive target for scientific research and drug development.
Aplicaciones Científicas De Investigación
Dual Role in Biosynthesis
Dynemicin A, a derivative of Dynemicin P, plays a significant role in the biosynthesis of enediyne antitumor antibiotics. The enediyne polyketide synthase (PKS) named DynE8, not only produces the core scaffolds of enediyne but also is implicated in the biosynthesis of anthraquinone. This suggests a dual functionality for the PKS in the production of these complex structures (Cohen & Townsend, 2017).
Genetic Confirmation of Biosynthetic Requirements
Research has genetically confirmed the necessity of certain genes (dynE8, U14, U15, and orf23) in the production of Dynemicin. This discovery provides a framework for future studies aimed at unraveling the biosynthesis and tailoring steps of Dynemicin, offering insights into its complex production mechanism (Gao & Thorson, 2008).
DNA Intercalation and Cleavage Mechanism
Dynemicin's dual-core structure, consisting of anthraquinone and enediyne cores, is instrumental in binding and cleaving DNA. The antibiotic exhibits a unique cleavage preference at the 3' side of purine bases and demonstrates distinct interactions with DNA's secondary structure. This unique interaction makes Dynemicin a potential probe for exploring DNA's structural intricacies (Sugiura, Shiraki, Konishi & Oki, 1990).
Design and Synthesis of Dynemicin Analogs
The distinctive structure of Dynemicin A, combining a ten-membered enediyne with an anthraquinone substructure, has spurred the synthesis of various analogs. These analogs, exhibiting diverse trigger mechanisms and showing significant in vitro and in vivo activity against tumor models, provide valuable insights into the potential therapeutic applications of Dynemicin and its derivatives (Maier, Bosse & Niestroj, 1999).
Insights from DNA-Binding and Cleavage Studies
Further exploration into the mechanism of DNA cleavage by Dynemicin A revealed the critical roles of specific functional groups in the binding and cleavage process. These studies shed light on the delicate interplay between Dynemicin A and DNA, providing a detailed understanding of its mechanism of action at the molecular level (Myers, Cohen, Tom, Madar & Fraley, 1995).
Propiedades
Número CAS |
138370-13-5 |
|---|---|
Nombre del producto |
Dynemicin P |
Fórmula molecular |
C28H21NO9 |
Peso molecular |
515.5 g/mol |
Nombre IUPAC |
2,3,6,20,23,27-hexahydroxy-4-methyl-15-azaheptacyclo[14.12.0.02,7.03,14.08,13.017,26.019,24]octacosa-1(28),8,10,12,16,19,21,23,26-nonaene-5,18,25-trione |
InChI |
InChI=1S/C28H21NO9/c1-9-22(33)25(36)20-10-4-2-3-5-11(10)26-27(9,37)28(20,38)12-8-15(32)18-19(21(12)29-26)24(35)17-14(31)7-6-13(30)16(17)23(18)34/h2-9,20,25-26,29-32,36-38H,1H3 |
Clave InChI |
SMIPWYWDEUZLFV-UHFFFAOYSA-N |
SMILES |
CC1C(=O)C(C2C3=CC=CC=C3C4C1(C2(C5=CC(=C6C(=C5N4)C(=O)C7=C(C=CC(=C7C6=O)O)O)O)O)O)O |
SMILES canónico |
CC1C(=O)C(C2C3=CC=CC=C3C4C1(C2(C5=CC(=C6C(=C5N4)C(=O)C7=C(C=CC(=C7C6=O)O)O)O)O)O)O |
Sinónimos |
dynemicin P |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



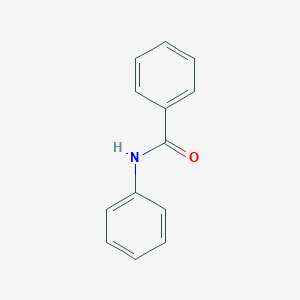
![4-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[1-[[1-[[1-[[1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B160486.png)
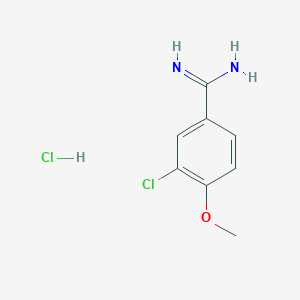
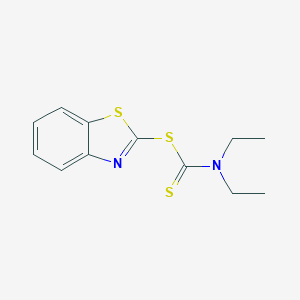


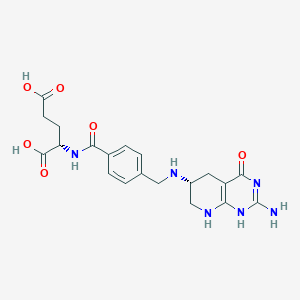
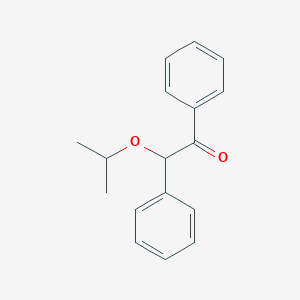
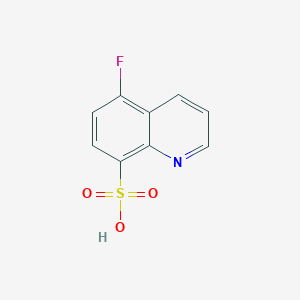
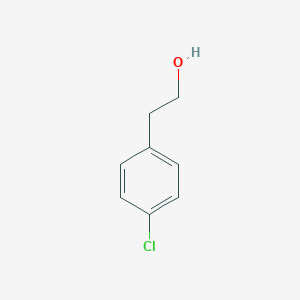
![3-[(4-Chlorophenyl)thio]pentane-2,4-dione](/img/structure/B160503.png)
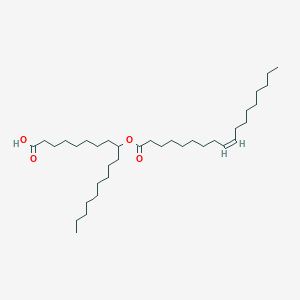
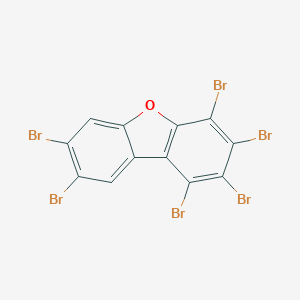
![4,7-Bis(5-bromothiophen-2-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B160511.png)